

What is 4'-Fluorouridine and its chemical structure?

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Compound Name: 4'-Fluorouridine

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An In-depth Technical Guide to **4'-Fluorouridine**

Introduction

4'-Fluorouridine (4'-FU), also known as EIDD-2749, is a synthetic ribonucleoside analog that has emerged as a potent, orally bioavailable, broad-spectrum antiviral agent.^{[1][2]} Its structural similarity to the natural nucleoside uridine allows it to interfere with viral replication, making it a promising candidate for the treatment of a range of RNA virus infections.^{[3][4]} It has demonstrated significant efficacy against respiratory syncytial virus (RSV), severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and its variants, influenza viruses, and enteroviruses.^{[1][5][6]} This document provides a comprehensive technical overview of **4'-Fluorouridine**, including its chemical structure, mechanism of action, antiviral efficacy, synthesis, and key experimental methodologies for its evaluation.

Chemical Structure and Properties

4'-Fluorouridine is a derivative of the pyrimidine nucleoside uridine. The defining structural feature is the substitution of a hydrogen atom with a fluorine atom at the 4' position of the ribose sugar moiety.^[4] This modification, leveraging the small atomic radius and strong stereo-electronic effects of fluorine, enhances the molecule's metabolic stability and lipophilicity.^[7]

Chemical Formula: C₉H₁₁FN₂O₆^[8] Molecular Weight: 262.2 g/mol ^[8] CAS Number: 1613589-24-4^[9]

The core structure consists of a uracil base linked to a ribofuranosyl ring that is fluorinated at the 4' position.[4]

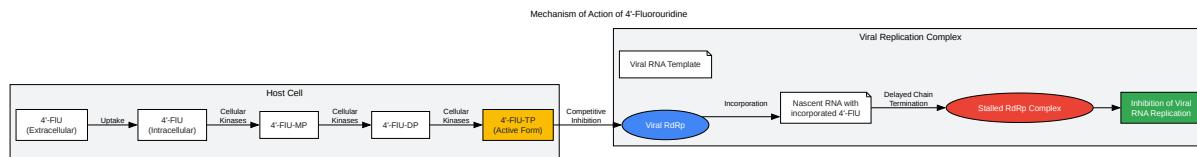
Chemical Structure of 4'-Fluorouridine

*Caption: The chemical structure of **4'-Fluorouridine**, highlighting the fluorine atom at the 4' position of the ribose ring.*

Mechanism of Action

The antiviral activity of **4'-Fluorouridine** is mediated by its intracellular conversion to a bioactive triphosphate form, which then targets the viral RNA-dependent RNA polymerase (RdRp).[2][3]

- **Cellular Uptake and Anabolism:** After oral administration and absorption, 4'-FU enters host cells. Cellular kinases phosphorylate it sequentially to **4'-Fluorouridine** monophosphate (4'-FU-MP), diphosphate (4'-FU-DP), and finally to the active **4'-Fluorouridine** triphosphate (4'-FU-TP).[1][10] This anabolism is efficient, leading to a rapid accumulation of the active triphosphate form within the cell.[1]
- **Inhibition of Viral RdRp:** The active 4'-FU-TP acts as a competitive inhibitor of the viral RdRp enzyme, mimicking natural nucleotide triphosphates.[2] The viral polymerase incorporates 4'-FU-TP into the nascent viral RNA strand.[2]
- **Delayed Chain Termination:** Unlike classic chain terminators, the incorporation of 4'-FU does not immediately halt RNA synthesis. Instead, it induces a delayed, sequence-dependent stalling of the RdRp complex, typically three to four nucleotides downstream from the incorporation site.[2][7] This is believed to result from steric hindrance or an altered RNA secondary structure that the polymerase cannot accommodate, ultimately preventing the completion of viral RNA replication.[2][7]

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Caption: The metabolic activation and mechanism of action of **4'-Fluorouridine**.

Antiviral Spectrum and Efficacy

4'-FU has demonstrated potent antiviral activity against a wide array of positive- and negative-sense RNA viruses. Quantitative data from various studies are summarized below.

Table 1: In Vitro Antiviral Activity of 4'-Fluorouridine

Virus Family	Virus	Cell Line	EC ₅₀	CC ₅₀ (μM)	Selectivity Index (SI)	Reference(s)
Pneumoviridae	Respiratory Syncytial Virus (RSV) A2-line19F	HEp-2	0.61 - 1.2 μM	>100	>83-164	[3]
Pneumoviridae	RSV (in Human Airway Epithelium)	HAE	55 nM	>10	>181	[1][3]
Coronaviridae	SARS-CoV-2	Vero E6	-	-	-	[1]
Coronaviridae	SARS-CoV-2 (Alpha, Gamma, Delta VoC)	Vero E6	-	-	-	[11]
Arenaviridae	Lymphocytic Choriomeningitis Virus (LCMV)	Vero E6	7.22 μM	>100	>13.8	[3]
Togaviridae	Chikungunya Virus (CHIKV)	U-2 OS	3.89 μM	>500	>128	[12]

Bunyavirales	Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)	Vero	-	-	-	[13]
Orthomyxoviridae	Influenza A and B Viruses	MDCK	<0.12 μ M	-	-	[6][14]

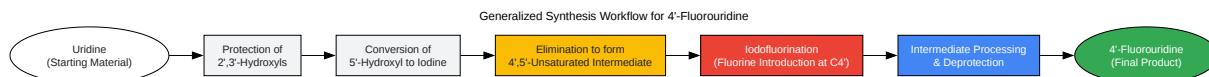
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).

Table 2: In Vivo Efficacy of 4'-Fluorouridine

Virus	Animal Model	Dosage	Treatment Initiation	Outcome	Reference(s)
RSV	BALB/cJ Mice	5 mg/kg, once daily (oral)	24 hours post-infection	Significant reduction in lung virus load	[1]
SARS-CoV-2	Ferrets	20 mg/kg, once daily (oral)	12 hours post-infection	Significant reduction in viral burden	[1]
Influenza A (H1N1)	Ferrets	2 mg/kg, once daily (oral)	12 hours post-infection	Rapidly stopped virus shedding and prevented transmission	[6]
Influenza A (H1N1)	Mice	2 mg/kg, once daily (oral)	24 hours post-infection	Alleviated pneumonia and reduced lung virus load	[6]
Chikungunya Virus (CHIKV)	Mice	5 mg/kg, once daily (oral)	2 hours post-infection	Reduced virus burden and footpad swelling	[12]

Synthesis Overview

The synthesis of **4'-Fluorouridine** typically starts from uridine. While multiple specific routes exist, a general strategy involves several key chemical transformations. One documented approach includes converting the 5'-hydroxyl group of uridine into an iodine, followed by an elimination reaction to yield a 4',5'-unsaturated intermediate. The crucial step is iodofluorination to introduce the fluorine atom at the C4' position, followed by further modifications and deprotection steps to yield the final product.[\[14\]](#)[\[15\]](#)



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Caption: A generalized workflow for the chemical synthesis of **4'-Fluorouridine**.

Key Experimental Protocols

The evaluation of 4'-FIU involves a series of standardized in vitro and in vivo assays. The following are generalized methodologies based on published studies.

Protocol 1: In Vitro RdRp Inhibition Assay

This assay biochemically measures the ability of the compound's active form (4'-FIU-TP) to inhibit the viral polymerase.

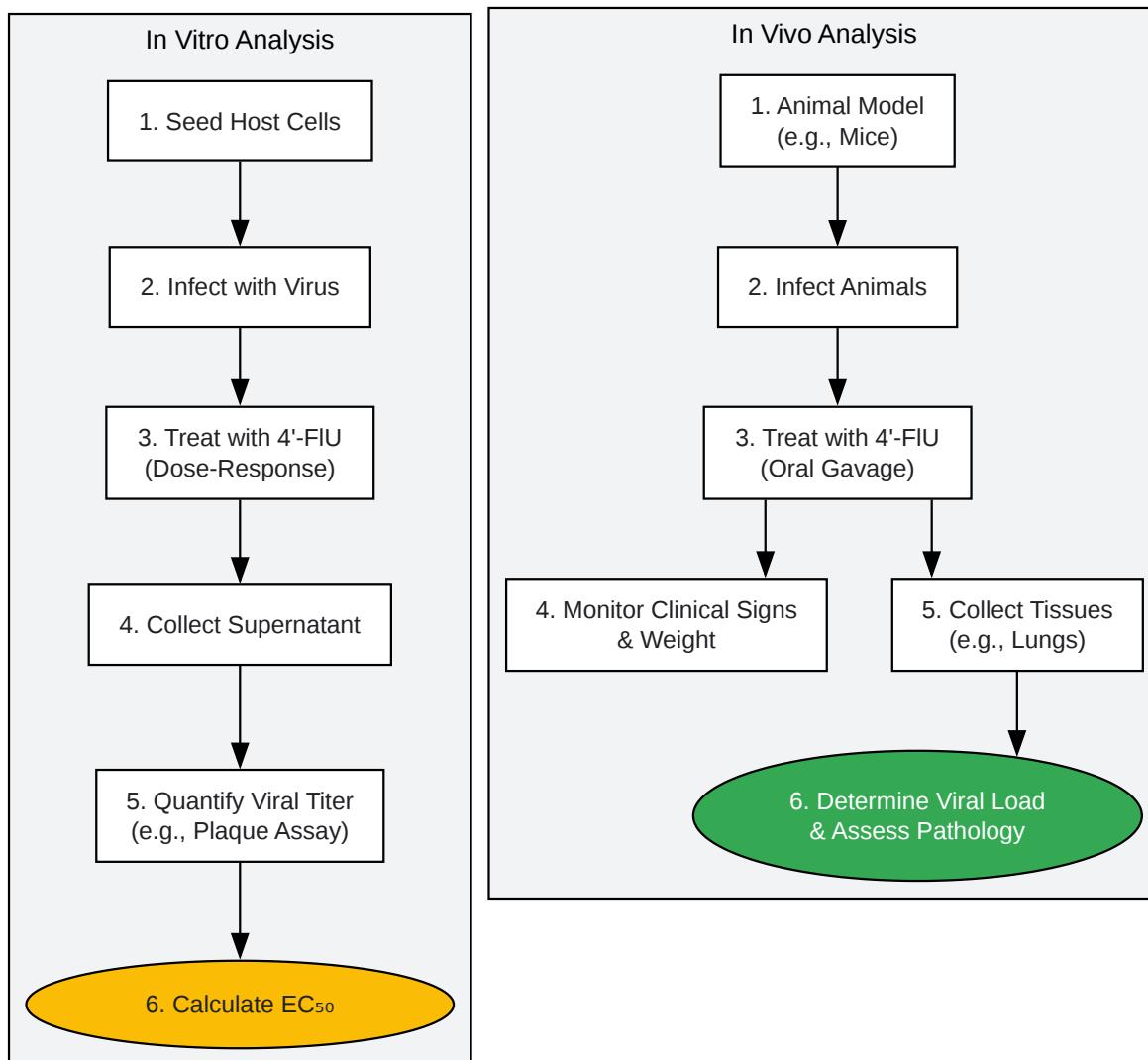
- Reagents: Purified recombinant viral RdRp complex, RNA template, natural nucleoside triphosphates (NTPs), and 4'-FIU-TP.
- Reaction Setup: Assemble the reaction mixture containing the RdRp enzyme, RNA template, and a mix of NTPs (one of which may be radiolabeled for detection) in a suitable buffer.
- Inhibition: Add varying concentrations of 4'-FIU-TP to the reaction mixtures. Include a no-inhibitor control.
- Incubation: Incubate the reactions at an optimal temperature (e.g., 37°C) to allow RNA synthesis.
- Analysis: Stop the reaction and analyze the synthesized RNA products using gel electrophoresis and autoradiography.
- Quantification: Quantify the amount of full-length RNA product in each reaction. The IC₅₀ value is calculated as the concentration of 4'-FIU-TP that inhibits polymerase activity by 50%.
[\[1\]](#)
[\[2\]](#)

Protocol 2: Virus Yield Reduction Assay

This cell-based assay determines the compound's efficacy in inhibiting the production of infectious virus particles.

- Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, HEp-2) in multi-well plates and grow to confluence.
- Infection: Infect the cell monolayers with the virus at a defined multiplicity of infection (MOI).
- Treatment: After a 1-hour adsorption period, remove the virus inoculum and add a fresh culture medium containing serial dilutions of 4'-FIU. Include a vehicle-only control.
- Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 24-72 hours).
- Harvesting: Collect the cell culture supernatants.
- Titration: Determine the viral titer in each supernatant using a standard method like a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.
- Calculation: The EC₅₀ value is calculated as the drug concentration that reduces the viral yield by 50% compared to the vehicle control.[\[1\]](#)[\[12\]](#)

Typical Experimental Workflow for Antiviral Efficacy

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Caption: A standard workflow for evaluating the in vitro and in vivo efficacy of 4'-FIU.

Prodrug Development

Despite its potent activity, **4'-Fluorouridine** has been noted to have suboptimal chemical stability.^[16] To address this, researchers have developed prodrugs to improve its

pharmacokinetic properties and stability. For example, tri-ester prodrugs, such as the tri-isobutyrate ester, have shown enhanced stability and excellent oral pharmacokinetic profiles in rats.[14][17] Another novel double prodrug, VV261, was developed with modifications on both the ribose and base moieties, exhibiting improved chemical stability and protective efficacy against lethal SFTSV infection in mice.[16]

Conclusion

4'-Fluorouridine is a highly promising broad-spectrum antiviral agent with a well-defined mechanism of action targeting the viral RdRp. Its potent *in vitro* and *in vivo* efficacy against several high-consequence RNA viruses, combined with its oral bioavailability, positions it as a valuable candidate for pandemic preparedness and the treatment of diseases like RSV and COVID-19.[1][2][18] Ongoing research, including the development of next-generation prodrugs, aims to further optimize its therapeutic potential for clinical use.

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